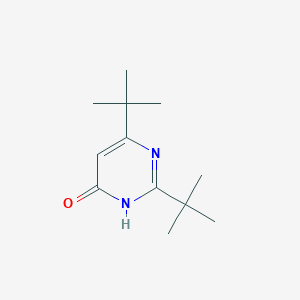
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
Overview
Description
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is an organic compound with the molecular formula C12H20N2O. It is a derivative of pyrimidine, where two tert-butyl groups are attached at the 2 and 6 positions, and a hydroxyl group is attached at the 4 position. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its chemical reactivity and interactions.
Mechanism of Action
Target of Action
The primary target of 2,6-Di-tert-butylpyrimidin-4-ol (hereafter referred to as the compound) is amide bonds . The compound acts as an alternative amide activation system for the direct conversions of secondary and tertiary amides .
Mode of Action
The compound interacts with its targets (amide bonds) through a process known as amide activation . This interaction results in the direct conversions of secondary and tertiary amides . The compound can deliver higher or similar yields compared with pyridine derivatives .
Biochemical Pathways
The compound affects the amide conversion pathways . It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . The downstream effects of these conversions are yet to be fully understood and may vary depending on the specific context of the biochemical reaction.
Pharmacokinetics
The compound is described as a colorless, oily liquid , which suggests it may have good lipid solubility, potentially influencing its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of amide bonds . This transformation can lead to the production of new compounds, depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and light , which suggests that its stability and efficacy might be compromised in environments with high exposure to these elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 2,6-Di-tert-butylpyrimidin-4-one.
Reduction: 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of a hydroxyl group.
Uniqueness
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both tert-butyl groups and a hydroxyl group, which provide a combination of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
2,4-ditert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMNBLXLMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356480 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69050-79-9 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)
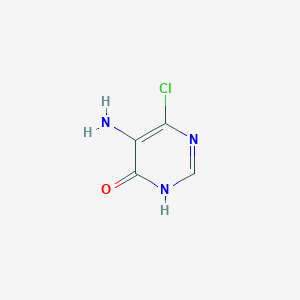
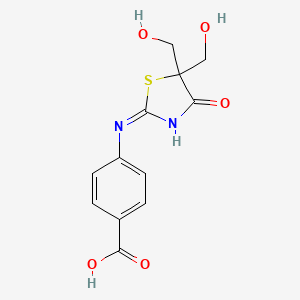
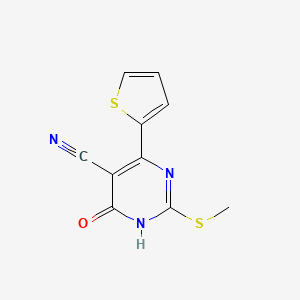

![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
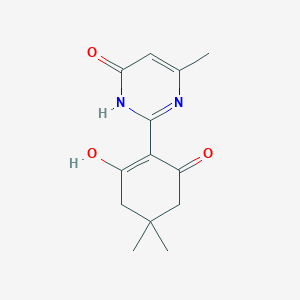
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)

